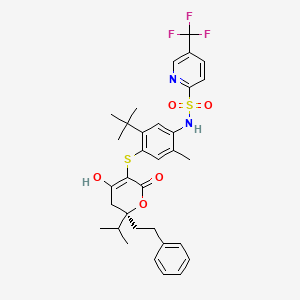
2-Pyridinesulfonamide, N-(4-(((6R)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide is a complex organic compound that features a variety of functional groups, including a pyridine ring, a sulfonamide group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the addition of the trifluoromethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a drug candidate due to its structural complexity and the presence of pharmacologically active groups. It could be studied for its effects on various biological pathways and its potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable compound for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamides, pyridine derivatives, and trifluoromethyl-containing compounds. Examples include:
- N-(4-(tert-Butyl)phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide
- 4-Hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-thiol
Uniqueness
What sets ®-N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a compound of interest for further research and development.
Propriétés
Numéro CAS |
263842-80-4 |
|---|---|
Formule moléculaire |
C33H37F3N2O5S2 |
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
N-[5-tert-butyl-4-[[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C33H37F3N2O5S2/c1-20(2)32(15-14-22-10-8-7-9-11-22)18-26(39)29(30(40)43-32)44-27-16-21(3)25(17-24(27)31(4,5)6)38-45(41,42)28-13-12-23(19-37-28)33(34,35)36/h7-13,16-17,19-20,38-39H,14-15,18H2,1-6H3/t32-/m1/s1 |
Clé InChI |
GADYTGWSPDSRHQ-JGCGQSQUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(C[C@](OC3=O)(CCC4=CC=CC=C4)C(C)C)O |
SMILES canonique |
CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



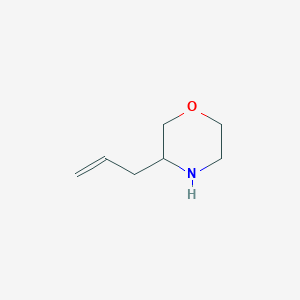
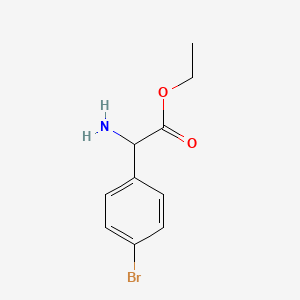
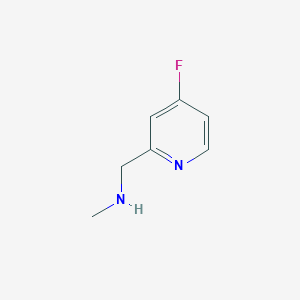
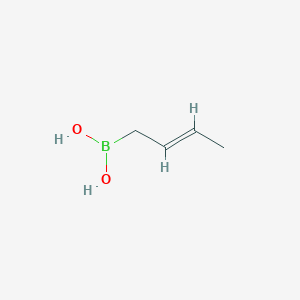
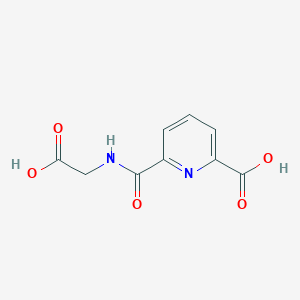
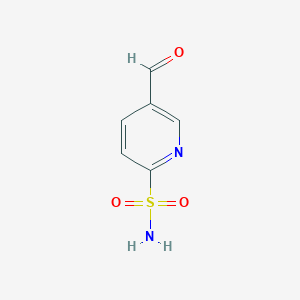
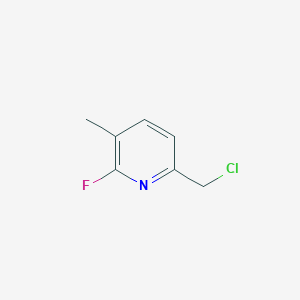
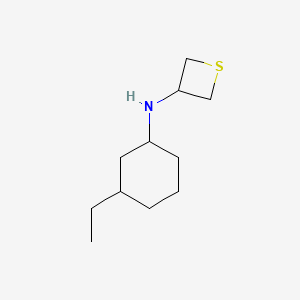
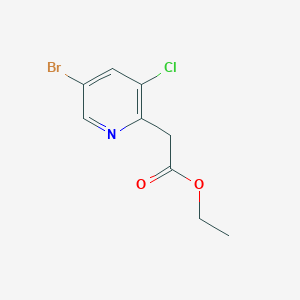
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
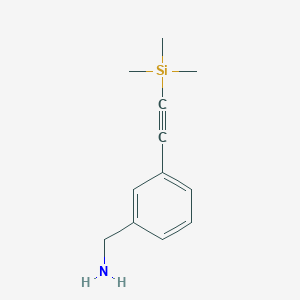
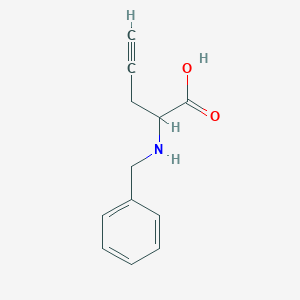
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
